molecular formula C14H17F2NO2 B2789278 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2320379-84-6

1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2789278
CAS No.: 2320379-84-6
M. Wt: 269.292
InChI Key: VSLBKYZBPQVKGH-UHFFFAOYSA-N
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Description

The compound 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 4-methoxyphenyl group and a substituted azetidine ring containing a difluoromethyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the difluoromethyl group may confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to related compounds with bulkier or less electronegative substituents .

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-12-5-2-10(3-6-12)4-7-13(18)17-8-11(9-17)14(15)16/h2-3,5-6,11,14H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLBKYZBPQVKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

  • Formation of the Azetidine Ring:

    • Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
    • Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and a suitable halogenated precursor.
    • Reaction conditions: Refluxing the mixture under an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Major products: Oxidized derivatives with ketone or carboxylic acid functionalities.
  • Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Major products: Corresponding alcohol derivatives.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

    • Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
    • Major products: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Features

The following table compares the substituents and key structural differences among propan-1-one derivatives:

Compound Name Substituents Key Structural Features
1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one Azetidine (difluoromethyl), 4-methoxyphenyl Compact azetidine ring with electron-withdrawing CF2H group; methoxy aromatic moiety
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Triazole, 3,4-dimethoxyphenyl, 4-methoxyphenyl Triazole heterocycle; multiple methoxy groups for polarity modulation
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) Phenyl, phenylamino, 4-methoxyphenyl Secondary amine linkage; aromatic substituents for π-π interactions
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) Hydroxyphenyl, 4-methoxyphenyl Phenolic hydroxyl group for hydrogen bonding; methoxy group for lipophilicity

Physicochemical Properties

Elemental analysis and molecular descriptors from selected analogs:

Compound Name Molecular Formula Elemental Analysis (C/H/N) Molecular Weight (g/mol) LogP (Predicted)
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) C22H21NO2 C:67.96%, H:4.70%, N:3.68% 331.41 4.2 (est.)
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride C12H16ClNO2 - 257.72 1.8 (est.)
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) C16H16O3 - 256.30 2.5 (est.)

Biological Activity

1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a difluoromethyl group and an azetidine ring. These characteristics suggest potential applications in drug development, particularly as enzyme inhibitors or receptor modulators. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the azetidine ring and subsequent functionalization. Common methods include cyclization reactions using sodium hydride and suitable halogenated precursors under inert conditions. The methoxyphenyl group is typically introduced via Friedel-Crafts acylation reactions.

The biological activity of 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The difluoromethyl group enhances binding affinity and selectivity, while the azetidine ring contributes to the stability and bioavailability of the compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Activity : Azetidinone derivatives have demonstrated antiviral properties against various viruses, including human coronaviruses and influenza viruses. For instance, related azetidinones have shown EC50 values indicating moderate inhibitory activity against these pathogens .
  • Anticancer Properties : Several studies have highlighted the antiproliferative effects of azetidinone derivatives on cancer cell lines. For example, compounds similar to 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing potent activity at nanomolar concentrations .

Antiviral Activity

A study evaluated various azetidinone compounds for their antiviral efficacy. One compound demonstrated an EC50 value of 45 µM against human coronavirus 229E, outperforming standard antiviral treatments like ribavirin . This suggests that 1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one may possess similar properties.

Anticancer Activity

In another investigation, azetidinone derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives could induce apoptosis in solid tumor cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve cell cycle arrest and induction of apoptotic pathways .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeatureBiological Activity
1-(3-(Trifluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-oneTrifluoromethyl groupModerate anticancer activity
1-(3-(Fluoromethyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-oneFluoromethyl groupAntiviral activity against HCMV

This table illustrates how variations in halogen substitution can influence biological outcomes.

Q & A

Q. Table 1. Key Functional Groups and Analytical Signatures

Functional GroupAnalytical MethodSignatureReference
Difluoromethyl (CF₂H)¹⁹F NMRδ ~-110 to -120 ppm (doublet)
Azetidine Ring¹H NMRδ ~3.5–4.0 ppm (multiplet)
4-MethoxyphenylFT-IRC-O stretch at ~1250 cm⁻¹

Q. Table 2. Comparison of Reduction Agents for Ketone Moieties

AgentSolventYield (%)Purity (HPLC)Side ReactionsReference
NaBH₄MeOH85>98%None
LiAlH₄THF9295%Ester reduction

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